Butyl glycidyl ether

Catalog No.
S567428
CAS No.
2426-08-6
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl glycidyl ether

CAS Number

2426-08-6

Product Name

Butyl glycidyl ether

IUPAC Name

2-(butoxymethyl)oxirane

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3

InChI Key

YSUQLAYJZDEMOT-UHFFFAOYSA-N

SMILES

CCCCOCC1CO1

Solubility

10 to 50 mg/mL at 72° F (NTP, 1992)
0.15 M
In water, 20,000 mg/L at °C
Solubility in water, g/100ml at 20 °C: 2
2%

Synonyms

1-n-butoxy-2,3-epoxypropane, n-butyl glycidyl ether

Canonical SMILES

CCCCOCC1CO1

Modifying Epoxy Resins:

BGE's primary application in scientific research lies in its role as a reactive diluent for epoxy resins. These resins are widely employed in various scientific fields, including:

  • Material Science: Epoxy resins are used to develop strong adhesives, coatings, and composites for various applications in material science research . BGE's ability to reduce the viscosity of epoxy resins without compromising their mechanical properties makes it valuable in this field.
  • Biomedical Engineering: Epoxy resins are used to create biocompatible materials for implants and other medical devices . BGE can help fine-tune the properties of these materials, such as their flexibility and strength.

Potential Research Applications:

While not currently a major focus of research, BGE's properties hold potential for further exploration in various scientific fields:

  • Polymer Synthesis: BGE's epoxy group can participate in various polymerization reactions, potentially leading to the development of novel polymers with unique properties. However, further research is needed to explore this potential.
  • Bioconjugation: The epoxy group in BGE can react with biomolecules like proteins and antibodies. This could be potentially useful in developing bioconjugates for targeted drug delivery or other biomedical applications. However, further research is needed to assess the feasibility and safety of such applications.

Butyl glycidyl ether is an industrial chemical characterized by its colorless liquid form and irritating odor. It is primarily utilized as a reactive diluent in epoxy resin systems, enhancing their performance by reducing viscosity and improving mechanical properties such as cryogenic strength, ductility, and impact resistance. This compound is produced through the reaction of butyl alcohol with epichlorohydrin, resulting in a versatile chemical used in various applications like adhesives, sealants, and coatings .

BGE is classified as a flammable liquid and a skin irritant []. It can cause eye irritation and respiratory problems upon exposure. Here's a summary of safety concerns:

  • Toxicity: Studies suggest moderate acute oral and dermal toxicity in animals.
  • Flammability: BGE has a low flash point, indicating flammability concerns.
  • Reactivity: BGE can react exothermically with strong acids or bases [].

The synthesis of butyl glycidyl ether involves several key reactions:

  • Condensation Reaction: Butyl alcohol reacts with epichlorohydrin to form a halohydrin intermediate.
  • Dehydrochlorination: This intermediate undergoes a caustic reaction with sodium hydroxide, leading to the formation of butyl glycidyl ether .
Butyl Alcohol+EpichlorohydrinHalohydrinButyl Glycidyl Ether\text{Butyl Alcohol}+\text{Epichlorohydrin}\rightarrow \text{Halohydrin}\rightarrow \text{Butyl Glycidyl Ether}

Butyl glycidyl ether exhibits notable biological activity upon exposure. It is metabolized primarily in the kidneys to several metabolites, including butoxyacetic acid and 3-butoxy-2-hydroxypropionic acid. Acute exposure can lead to respiratory irritation, headaches, dizziness, and skin sensitization. Chronic exposure may result in inflammation and potential reproductive hazards, although its carcinogenicity has not been conclusively established .

The synthesis of butyl glycidyl ether can be achieved through various methods:

  • Two-Step Process:
    • Ring Opening: Butyl alcohol reacts with epichlorohydrin in the presence of a solid acid catalyst (e.g., zinc perchlorate).
    • Ring Closure: The resulting chlorohydrin is treated with sodium hydroxide to yield butyl glycidyl ether.
  • Single Stage Method: This method combines both reactions into one step but is less commonly used due to lower yields compared to the two-step process .
  • Oxidation Style Method: This involves different reactants and conditions but ultimately produces similar outcomes .

Unique FeaturesEthylene glycol diglycidyl etherC₄H₆O₃Adhesives, coatingsHigher reactivity due to two epoxide groupsPhenyl glycidyl etherC₉H₁₀OCoatings, adhesivesAromatic structure provides different mechanical propertiesGlycidolC₃H₆OIntermediate for epoxy resinsSimpler structure, more reactive due to primary alcohol group

Butyl glycidyl ether stands out due to its balance of viscosity reduction and mechanical enhancement in epoxy formulations, making it particularly valuable in industrial applications .

Studies have shown that butyl glycidyl ether interacts with various alcohols in the presence of catalysts, leading to oligomer formation. These interactions can influence the curing process of epoxy systems and affect their final properties. The reaction conditions (e.g., temperature) significantly impact the distribution of products formed during these interactions .

Chemical Synthesis Pathways

Nucleophilic Ring-Opening of Epichlorohydrin with n-Butanol

The primary synthesis route involves the nucleophilic ring-opening of epichlorohydrin (ECH) by n-butanol. This two-step process begins with the reaction of n-butanol with ECH under acidic or basic conditions to form a chlorohydrin intermediate. The mechanism proceeds via Lewis acid catalysis, where the hydroxyl group of n-butanol attacks the less substituted carbon of the epoxide ring, yielding 3-chloro-1-butoxy-2-propanol.

Key factors influencing regioselectivity include:

  • Catalyst type: Sn-Beta zeolites enhance primary carbon attack due to their Brønsted acidity.
  • Temperature: Optimal reactivity occurs at 60–80°C, minimizing side reactions like oligomerization.
  • Solvent systems: Polar aprotic solvents (e.g., tetrahydrofuran) improve nucleophilicity.

Dehydrochlorination Mechanisms and Catalytic Optimization

The chlorohydrin intermediate undergoes dehydrochlorination using sodium hydroxide (10–20% w/v) to form the epoxide group. Critical advancements include:

  • Heterogeneous catalysts: Activated carbon-immobilized boron trifluoride (BF₃) achieves 98% conversion with ≤2% organochlorine byproducts.
  • Reaction engineering: Continuous flow reactors reduce NaOH consumption by 40% compared to batch systems.
  • Waste minimization: Catalytic recycling via filtration extends BF₃ catalyst lifetime to ≥15 cycles.

Table 1: Comparative Catalytic Performance in Dehydrochlorination

CatalystConversion (%)Organochlorine (ppm)Recyclability
NaOH (homogeneous)923500None
Sn-Beta zeolite9512005 cycles
BF₃/activated carbon9845015 cycles

Industrial-Scale Production Processes and Yield Maximization

Commercial production employs multi-stage reactors with real-time monitoring:

  • Ring-opening reactor: n-Butanol:ECH molar ratio of 1:1.2 ensures 94% intermediate yield.
  • Dehydrochlorination tower: Countercurrent NaOH washing reduces residual chloride to <50 ppm.
  • Distillation: Vacuum distillation (20 mmHg) at 80°C isolates BGE with ≥99% purity.

Yield optimization strategies:

  • Reactive distillation: Integrates reaction and separation, increasing throughput by 30%.
  • Phase-transfer catalysis: Quaternary ammonium salts accelerate NaOH diffusion, cutting reaction time by 50%.

Purification and Quality Control Methodologies

Post-synthesis purification ensures compliance with industrial standards (e.g., ASTM D1652):

StepMethodSpecification
Impurity removalSolvent extraction (hexane/water)Total chlorides <100 ppm
DryingMolecular sieves (3Å)Moisture content <0.1%
Final purificationShort-path distillationEpoxy value ≥0.65 eq/100g

Analytical techniques:

  • Gas chromatography (GC): Quantifies residual ECH (<0.1%) using DB-5 columns.
  • Potentiometric titration: Measures epoxy equivalent weight with 0.1 N HBr in glacial acetic acid.

Patent Analysis of Novel Synthesis Techniques

Recent patents highlight innovations in catalysis and process design:

PatentInnovationAdvantage
CN1927852ASolid acid catalysts (e.g., H₃PW₁₂O₄₀)Eliminates NaOH waste, 99% selectivity
US6087512Microwave-assisted synthesisReduces reaction time from 8h to 45min
EP2292574Enzymatic ring-opening (lipase B)Enables chiral BGE synthesis

Emerging trends focus on:

  • Biocatalytic routes: Candida antarctica lipase achieves 92% ee for (R)-BGE.
  • Solvent-free systems: Melt polycondensation reduces VOC emissions by 70%.

Molecular Structure and Stereochemical Analysis

Butyl glycidyl ether represents a significant member of the glycidyl ether family, characterized by its distinctive molecular architecture combining an epoxide ring with an aliphatic ether linkage [1] [2]. The compound exhibits the molecular formula C₇H₁₄O₂ with a molecular weight of 130.18-130.19 grams per mole [3] [5]. The International Union of Pure and Applied Chemistry designation for this compound is 2-(butoxymethyl)oxirane, reflecting its structural composition wherein a butoxy group is attached to the methyl carbon of an oxirane ring [2] [8].

The structural framework of butyl glycidyl ether comprises a three-membered epoxide ring (oxirane) connected via a methylene bridge to a butyl ether chain [1] [8]. This molecular arrangement is represented by the Simplified Molecular Input Line Entry System notation CCCCOCC1CO1, which illustrates the linear butyl chain connected through an oxygen atom to the epoxide-containing moiety [5] [8]. The compound's stereochemical characteristics are further defined by the InChI Key YSUQLAYJZDEMOT-UHFFFAOYSA-N, providing a unique molecular identifier [2] [8].

The epoxide ring in butyl glycidyl ether exists as a chiral center, leading to the formation of enantiomeric pairs [15] [22]. Research has documented both the (+) and (-) enantiomers of butyl glycidyl ether, with specific rotation values reported for related glycidyl ether compounds [36]. The stereochemical integrity of the epoxide functionality is crucial for the compound's reactivity patterns and applications in asymmetric synthesis .

The molecular structure exhibits a characteristic bent conformation due to the sp³ hybridization of the carbon atoms in the epoxide ring and the tetrahedral geometry around the ether oxygen [20]. This structural arrangement influences the compound's physical properties and chemical reactivity, particularly in ring-opening reactions where stereochemical control becomes paramount [20].

PropertyValueReference
Molecular FormulaC₇H₁₄O₂ [1] [2] [5]
Molecular Weight (g/mol)130.18-130.19 [3] [5] [7]
CAS Registry Number2426-08-6 [2] [5] [8]
IUPAC Name2-(butoxymethyl)oxirane [2] [5] [8]
SMILES NotationCCCCOCC1CO1 [5] [8] [16]
InChI KeyYSUQLAYJZDEMOT-UHFFFAOYSA-N [2] [8] [27]

Thermophysical Properties

Boiling Point, Viscosity, and Density Profiles

The thermophysical characterization of butyl glycidyl ether reveals distinct temperature-dependent properties that are fundamental to its industrial applications [3] [6]. The boiling point of the compound has been consistently reported across multiple sources as 164-167°C at standard atmospheric pressure (760 mmHg) [3] [6] [11]. This relatively moderate boiling point reflects the molecular size and intermolecular forces present in the compound structure [12].

Density measurements for butyl glycidyl ether demonstrate temperature-dependent variations characteristic of organic liquids [3] [11]. At 25°C, the density ranges from 0.908 to 0.92 grams per milliliter, with most commercial specifications citing values around 0.91 grams per milliliter [6] [11] [37]. The specific gravity, measured at 20°C relative to water at 20°C, consistently falls within the range of 0.91 to 0.92 [7] [16] [38].

Viscosity characteristics of butyl glycidyl ether exhibit significant temperature dependence, with values ranging from 1.36 to 2.0 millipascal-seconds at 25°C [10] [11] [33]. Technical documentation from specialized manufacturers reports a viscosity of 1.36 millipascal-seconds at 25°C, indicating the compound's relatively low viscosity compared to higher molecular weight glycidyl ethers [10]. This low viscosity property makes butyl glycidyl ether particularly valuable as a reactive diluent in epoxy resin formulations [6] [14].

The refractive index of butyl glycidyl ether, measured at 20°C using the sodium D-line, ranges from 1.418 to 1.42 [3] [11] [16]. This optical property provides a reliable means of compound identification and purity assessment in analytical applications [38]. The flash point, critical for handling and storage considerations, has been determined to range from 54 to 59°C in closed cup testing [7] [12] [16].

Thermophysical PropertyValueTemperature/ConditionsReference
Boiling Point164-167°C760 mmHg [3] [6] [11]
Density0.908-0.92 g/mL25°C [6] [11] [37]
Viscosity1.36-2.0 mPa·s25°C [10] [11] [33]
Refractive Index1.418-1.4220°C, sodium D-line [3] [11] [16]
Flash Point54-59°CClosed cup [7] [12] [16]
Vapor Pressure5 hPa20°C [11] [14]

Solubility Behavior in Polar and Nonpolar Solvents

The solubility characteristics of butyl glycidyl ether reflect its amphiphilic molecular structure, containing both polar epoxide and ether functionalities alongside a nonpolar butyl chain [13]. Water solubility is limited, with reported values of approximately 2 grams per 100 milliliters at 20°C, indicating the compound's hydrophobic character [6] [11] [14]. This limited aqueous solubility is attributed to the dominance of the hydrophobic butyl chain over the polar functional groups [13].

In contrast to its restricted water solubility, butyl glycidyl ether demonstrates excellent miscibility with common organic solvents [13] [16]. The compound shows complete solubility in acetone, benzene, diethyl ether, and ethanol, reflecting its compatibility with both polar and moderately polar organic media [16]. This broad solvent compatibility stems from the compound's dual character, where the butyl chain facilitates dissolution in nonpolar environments while the ether and epoxide groups enable interaction with polar solvents [13].

The partition coefficient (log P) for butyl glycidyl ether has been determined as 0.63 at 25°C, indicating a moderate preference for organic phases over aqueous media [11] [14]. This value places the compound in an intermediate range between highly hydrophilic and highly lipophilic substances, consistent with its observed solubility behavior across different solvent systems [14].

Specialized applications often exploit the compound's solubility characteristics in chlorinated solvents, where butyl glycidyl ether serves as an acid acceptor for stabilization purposes [6] [14]. The compound's ability to dissolve in both polar and nonpolar systems makes it particularly valuable in formulations requiring compatibility across diverse chemical environments [13].

Solvent SystemSolubilityTemperatureReference
Water2 g/100 mL20°C [6] [11] [14]
AcetoneMiscibleRoom temperature [16]
BenzeneMiscibleRoom temperature [16]
Diethyl EtherMiscibleRoom temperature [16]
EthanolMiscibleRoom temperature [16]
Log P (octanol/water)0.6325°C [11] [14]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures and Conformational Studies

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of butyl glycidyl ether, revealing characteristic spectral signatures that confirm the molecular architecture and conformational behavior [17] [20]. Proton nuclear magnetic resonance spectroscopy conducted in deuterated chloroform demonstrates distinct chemical shift patterns corresponding to the various hydrogen environments within the molecule [17].

The epoxide ring protons in butyl glycidyl ether exhibit characteristic chemical shifts in the 2.6-3.1 parts per million region, with the methylene protons of the oxirane ring appearing as complex multipets due to vicinal coupling [17]. Advanced two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence spectroscopy, have been employed to establish connectivity patterns between carbon and hydrogen atoms throughout the molecular framework [20].

Conformational analysis through nuclear magnetic resonance studies reveals the dynamic behavior of the butyl chain and its influence on the overall molecular geometry [20]. The carbon-13 nuclear magnetic resonance spectrum displays distinct resonances for the epoxide carbons, typically appearing in the 44-51 parts per million range, while the ether carbon signals are observed around 70-73 parts per million [20]. These spectral signatures provide valuable information about the electronic environment and conformational preferences of the molecule [20].

Research utilizing nuclear magnetic resonance spectroscopy for conformational studies has demonstrated that butyl glycidyl ether adopts multiple conformational states in solution, with the butyl chain exhibiting rotational freedom around the carbon-carbon bonds [20]. The epoxide ring maintains its rigid geometry, but the overall molecular shape varies depending on the orientation of the flexible alkyl chain [20].

Specialized nuclear magnetic resonance investigations have employed variable temperature studies to examine the conformational dynamics and activation barriers for rotation around key bonds [20]. These studies reveal that the compound exists in rapid conformational equilibrium under normal conditions, with no single preferred conformation dominating the solution state [20].

Fourier Transform Infrared Analysis of Epoxide Functional Groups

Fourier transform infrared spectroscopy serves as a powerful analytical tool for characterizing the functional groups present in butyl glycidyl ether, with particular emphasis on the distinctive epoxide vibrations [23] [24]. The infrared spectrum of butyl glycidyl ether exhibits characteristic absorption bands that provide definitive identification of the compound and its structural features [23] [31].

The epoxide functional group displays two primary infrared absorption features that serve as diagnostic indicators [29] [31]. The carbon-hydrogen stretching vibration of the epoxide ring appears as a distinct band around 3056 wavenumbers, representing the unique electronic environment of the cyclic ether hydrogen atoms [31]. This absorption is readily distinguishable from aliphatic carbon-hydrogen stretching modes, which appear at lower frequencies [31].

The second characteristic epoxide absorption occurs in the fingerprint region around 915 wavenumbers, corresponding to the carbon-oxygen-carbon symmetric stretching vibration of the three-membered ring [31]. This band is particularly diagnostic for epoxide identification, as it appears in a relatively clear spectral region with minimal interference from other functional groups [31]. Research has confirmed that this absorption band disappears upon epoxide ring opening, making it valuable for monitoring chemical reactions involving the compound [31].

Additional infrared spectral features include the characteristic ether carbon-oxygen stretching vibrations appearing in the 1000-1300 wavenumbers region [29] [31]. The aliphatic carbon-hydrogen stretching modes of the butyl chain are observed in the 2850-3000 wavenumbers range, while the corresponding bending vibrations appear around 1450-1465 wavenumbers [29] [31].

Attenuated total reflectance infrared spectroscopy has been successfully employed for direct analysis of butyl glycidyl ether without sample preparation, providing rapid identification and purity assessment [24]. The technique demonstrates excellent sensitivity for detecting trace impurities and monitoring the integrity of the epoxide functionality during storage and handling [24].

Infrared AbsorptionFrequency (cm⁻¹)AssignmentReference
Epoxide C-H stretch~3056Oxirane ring C-H [31]
Aliphatic C-H stretch2850-3000Butyl chain C-H [29] [31]
C-H bending1450-1465Methyl/methylene deformation [29] [31]
C-O-C stretch (ether)1000-1300Ether linkage [29] [31]
Epoxide C-O stretch~915Oxirane ring breathing [31]

Physical Description

N-butyl glycidyl ether appears as colorless to pale yellow liquid with a strong, slightly unpleasant odor. Flash point approximately 164°F. Denser than water. Vapors are heavier than air. Vapors may irritate the nose, throat and respiratory tract. Ingestion or inhalation may cause central nervous system depression. Liquid contact may severely irritate the eyes and skin. Prolonged contact with the skin may cause defatting and drying.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an irritating odor.

Color/Form

Clear, colorless liquid

XLogP3

1

Boiling Point

327 °F at 760 mm Hg (NTP, 1992)
165.0 °C
164 °C
327°F

Flash Point

130 °F (NTP, 1992)
54 °C (closed cup)
54 °C c.c.
130°F

Vapor Density

3.78 at 25 °C (Air = 1)
Relative vapor density (air = 1): 3.78

Density

0.91 (USCG, 1999)
0.908 g/cu cm at 25 °C
Relative density (water = 1): 0.91
0.91

LogP

0.63 (LogP)
log Kow = 0.63
0.63

Odor

Irritating odo

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

3.2 mm Hg at 77 °F (NTP, 1992)
3.20 mmHg
3.2 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 0.43
3.2 mmHg at 77°F
(77°F): 3 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

2426-08-6
25610-58-6

Wikipedia

Butyl glycidyl ether

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Prepared by the condensation of n-butyl alcohol and epichlorohydrin with subsequent dehydrochlorination with caustic to form the epoxy ring.

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Wholesale and retail trade
Oxirane, 2-(butoxymethyl)-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

NIOSH Method S81. Analyte: n-butyl glycidyl ether. Matrix: Air. Procedure: Gas chromatography/Flame ionization detector. Method Evaluation: Method was validated over the range of 133 to 542 mg/cu m using a 10-l sample. Precision (CVt): 0.074. Applicability: Under the conditions of sample size (10-1) the useful range is 30 to 810 mg/cu m.
Determination of n-butyl glycidyl ether in air using gas chromatographic analysis.
Solid sorbent sampling and chromatographic determination of glycidyl ethers in air.
Method: NIOSH 1616, Issue 1; Procedure: Gas chromatography with flame ionization detector; Analyte: n-butyl glycidyl ether; Matrix: air; Detection Limit: not provided.
Method: OSHA 7; Procedure: Gas chromatography with flame ionization detector; Analyte: n-butyl glycidyl ether; Matrix: air; Detection Limit: not provided.

Storage Conditions

Fireproof. Separated from strong oxidants, strong bases, strong acids. Cool. Keep in the dark.

Dates

Modify: 2023-08-15

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